Product packaging for 2-(Difluoromethyl)-4-fluoronaphthalene(Cat. No.:)

2-(Difluoromethyl)-4-fluoronaphthalene

Cat. No.: B11903762
M. Wt: 196.17 g/mol
InChI Key: KVRGUXRVXXACLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-fluoronaphthalene is a fluorinated organic compound For Research Use Only and is not intended for diagnostic or therapeutic uses. This chemical serves as a valuable building block in medicinal and agrochemical research, particularly in the design of novel Protoporphyrinogen IX oxidase (PPO) inhibitors, which are a class of herbicides . The strategic incorporation of both difluoromethyl and fluorine motifs is a critical method for modulating the molecule's conformation, polarity, and metabolic stability, thereby influencing its interaction with biological targets . In such inhibitors, the difluoromethyl group can adopt specific orientations, potentially engaging in key interactions with enzyme active site residues, which is essential for binding affinity and biological activity . Researchers can utilize this naphthalene derivative as a key synthetic intermediate to develop and study new active ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3 B11903762 2-(Difluoromethyl)-4-fluoronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

KVRGUXRVXXACLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C(F)F

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Processes (e.g., Radical Intermediates in Iron Catalysis)

The introduction of a difluoromethyl group onto a naphthalene (B1677914) scaffold can be achieved through various transition-metal-mediated processes. These reactions often proceed through complex catalytic cycles involving the activation of a difluoromethyl source and its subsequent transfer to the aromatic ring.

Palladium-catalyzed cross-coupling reactions represent a prominent strategy. echemi.comnsf.gov A general catalytic cycle for the difluoromethylation of an aryl halide (like a bromo- or iodo-naphthalene) would typically commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting arylpalladium(II) species can then react with a difluoromethylating agent. One proposed pathway involves a palladium(0) difluorocarbene complex ([Pd]=CF2), which can exhibit nucleophilic or electrophilic properties depending on the palladium's oxidation state. nsf.gov For instance, a nucleophilic Pd(0)=CF2 species can be generated, which then participates in the catalytic cycle. nsf.govresearchgate.net

Copper-catalyzed reactions offer an alternative route. researchgate.net Recent studies have led to the isolation and characterization of copper(I) difluorocarbene complexes, providing insight into their reactivity. researchgate.net These complexes can enable difluorocarbene transfer reactions, potentially through a 1,1-migratory insertion mechanism, which represents a departure from previously understood pathways. researchgate.net

Iron catalysis has also emerged as a powerful tool for C-H functionalization, often involving radical intermediates. organic-chemistry.org In a hypothetical iron-catalyzed difluoromethylation of 4-fluoronaphthalene to form 2-(Difluoromethyl)-4-fluoronaphthalene, the cycle would likely begin with the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. An iron catalyst, such as Fe(acac)₂, can facilitate this process. organic-chemistry.org The electrophilic trifluoromethyl radical has been shown to add to nucleophilic alkenes in iron-catalyzed reactions, and a similar principle can be applied to the addition of a difluoromethyl radical to the electron-rich naphthalene ring system. organic-chemistry.org The subsequent steps would involve the reaction of this radical adduct to yield the final product and regenerate the active iron catalyst.

Table 1: Comparison of Transition-Metal-Mediated Difluoromethylation Strategies
Metal Catalyst General Mechanistic Features Key Intermediates Typical Difluoromethyl Sources
Palladium (Pd)Cross-coupling, C-H activation. Can involve nucleophilic or electrophilic carbene species. echemi.comnsf.govArylpalladium(II) complexes, Pd=CF2. nsf.govacs.orgBrCF₂PO(OEt)₂, ClCF₂H. echemi.comnsf.gov
Copper (Cu)Difluorocarbene transfer, potential for novel migratory insertion pathways. researchgate.netCu=CF2 complexes. researchgate.netTMSCF₃ (with a fluoride (B91410) source).
Iron (Fe)Radical-based C-H functionalization, often under mild conditions. organic-chemistry.orgDifluoromethyl radicals (•CF₂H). organic-chemistry.orgCF₃SO₂Na (as a precursor). organic-chemistry.org

Pathways in Photocatalytic Difluoromethylation

Photoredox catalysis has become a cornerstone for the generation of radical species under mild conditions, and this strategy is well-suited for difluoromethylation reactions. rsc.orgmdpi.comqmul.ac.uk The photocatalytic synthesis of this compound would likely proceed through a pathway involving the generation of a difluoromethyl radical (•CF2H).

A typical photocatalytic cycle begins with the excitation of a photocatalyst, such as an iridium or ruthenium complex, or even an organic dye, by visible light. nih.govnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) event with a difluoromethylating agent, like sodium difluoromethanesulfinate (NaSO₂CF₂H). nih.govnih.gov This process generates the difluoromethyl radical (•CF₂H).

Once formed, the nucleophilic •CF₂H radical can add to the electron-deficient positions of an activated 4-fluoronaphthalene derivative or directly to the 4-fluoronaphthalene ring. rsc.orgmdpi.com The resulting radical intermediate would then be oxidized to a carbocation, which subsequently loses a proton to afford the final aromatic product, this compound, and regenerate the ground state of the photocatalyst. nih.gov The regioselectivity of the radical addition is a crucial aspect, often favoring the position that leads to the most stable intermediate. mdpi.comyoutube.com

Control experiments are often employed to support the proposed photocatalytic mechanism. For instance, the quenching of the reaction in the presence of radical scavengers like 1,1-diphenylethylene (B42955) would indicate the involvement of radical intermediates. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Fluorination Pathways

The sulfonation of naphthalene is a classic example where reaction conditions dictate the kinetic versus thermodynamic product. youtube.comyoutube.com At lower temperatures (around 80°C), the reaction is under kinetic control and yields the alpha-substituted product (naphthalene-1-sulfonic acid) faster. At higher temperatures (around 160°C), the reaction is under thermodynamic control, and the more stable beta-substituted product (naphthalene-2-sulfonic acid) predominates because the reaction becomes reversible. youtube.comyoutube.com A similar principle could apply to the difluoromethylation of 4-fluoronaphthalene, where temperature could influence the regioselectivity of the substitution.

The choice of solvent can also significantly impact reaction rates. For instance, nucleophilic fluorination reactions using potassium fluoride have been shown to be significantly enhanced in ionic liquids compared to conventional organic solvents like acetonitrile. nih.gov The addition of a co-solvent like water can sometimes improve selectivity by suppressing side reactions. nih.gov

Thermodynamically, the formation of a C-F bond is a highly exothermic process, which generally drives fluorination reactions forward. Computational studies on the fluorination of benzene (B151609) derivatives with reagents like Selectfluor indicate that a single-electron transfer (SET) mechanism is often energetically favored over an SN2-type pathway. researchgate.net The stability of intermediates, such as the naphthalenonium ion in electrophilic substitution, plays a crucial role in determining the activation energy and, consequently, the reaction rate. youtube.com

Table 2: Factors Influencing Reaction Pathways in Naphthalene Functionalization
Factor Influence on Kinetics Influence on Thermodynamics Example System
TemperatureCan determine whether the kinetic or thermodynamic product is favored. youtube.comyoutube.comHigher temperatures allow for equilibrium to be reached, favoring the most stable product. youtube.comSulfonation of naphthalene. youtube.comyoutube.com
SolventCan significantly accelerate reaction rates by stabilizing charged intermediates or solubilizing reagents. nih.govCan influence the position of equilibrium.Fluorination with KF in ionic liquids. nih.gov
CatalystLowers the activation energy, increasing the reaction rate. organic-chemistry.orgacs.orgDoes not affect the overall thermodynamics of the reaction.Palladium-catalyzed cross-coupling. acs.org
ReagentThe nature of the fluorinating agent determines the likely mechanistic pathway (e.g., radical vs. electrophilic). researchgate.netrsc.orgThe strength of the bonds formed and broken dictates the overall enthalpy change.Electrophilic fluorination with Selectfluor. researchgate.net

Role of Intermediates (e.g., Carbocation Intermediates, Metal-Difluorocarbene Species, Difluoromethyl Radicals)

The formation of this compound proceeds through various short-lived, highly reactive intermediates, the nature of which depends on the specific reaction pathway.

Carbocation Intermediates: In electrophilic aromatic substitution reactions, the attack of an electrophile on the naphthalene ring leads to the formation of a resonance-stabilized carbocation known as a naphthalenonium ion or arenium ion. youtube.comyoutube.com The stability of this intermediate determines the preferred position of attack. Attack at the α-position (C1) of naphthalene results in a carbocation intermediate where resonance preserves one intact benzene ring, which is energetically more favorable than the intermediate formed from attack at the β-position (C2). youtube.com In the context of fluorinating 4-fluoronaphthalene, a similar carbocation intermediate would be formed, and its stability would dictate the regiochemical outcome. α-Fluorocarbocations are known to be highly reactive intermediates. nih.gov

Metal-Difluorocarbene Species: As mentioned earlier, transition-metal-catalyzed difluoromethylations can involve metal-difluorocarbene complexes (M=CF2). researchgate.netcas.cn These species are challenging to study due to their reactivity but are central to the catalytic cycle. cas.cn Palladium(0) difluorocarbene complexes have been shown to exhibit nucleophilic character, a contrast to the electrophilicity of free difluorocarbene. echemi.comnsf.gov The ability to tune the reactivity of the metal center (e.g., by changing the oxidation state from Pd(0) to Pd(II)) allows for controllable difluorocarbene transfer, enabling access to a variety of fluorinated products. nsf.gov

Difluoromethyl Radicals (•CF2H): Radical pathways, particularly those initiated by photoredox catalysis, rely on the generation of the difluoromethyl radical. nih.govrsc.orgnih.gov This radical can be generated from various precursors, including sulfinates (RSO₂CF₂H) or phosphonium (B103445) salts. nih.govalbany.edu The difluoromethyl radical is generally considered nucleophilic and will preferentially add to electron-poor or activated π-systems. rsc.orgmdpi.com However, its reactivity can be influenced by the specific reaction conditions. The direct C-H functionalization of heterocycles and arenes via difluoromethyl radical addition is a powerful strategy for late-stage functionalization. nih.govrsc.org

Table 3: Key Intermediates in the Synthesis of this compound
Intermediate Formation Pathway Role in Reaction Key Characteristics
Carbocation Intermediate (Naphthalenonium ion)Electrophilic attack on the naphthalene ring. youtube.comyoutube.comDetermines regioselectivity in electrophilic substitution.Resonance-stabilized, positively charged. youtube.com Stability is key to reaction rate.
Metal-Difluorocarbene Species (e.g., Pd=CF₂)Coordination of difluorocarbene to a metal center. echemi.comcas.cnTransfers the CF₂ group in catalytic cycles.Reactivity (nucleophilic/electrophilic) can be tuned by the metal's oxidation state. nsf.gov
Difluoromethyl Radical (•CF₂H)Photoredox catalysis, thermal decomposition of precursors. rsc.orgnih.govnih.govAdds to the aromatic ring in radical C-H functionalization.Typically nucleophilic, allows for reactions under mild conditions. rsc.orgmdpi.com

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant gap in the available spectroscopic data for the compound This compound . Despite the growing interest in fluorinated naphthalene derivatives for various applications in materials science and medicinal chemistry, detailed experimental characterization of this specific molecule is not present in accessible publications or spectral databases.

Consequently, it is not possible to provide an article with detailed research findings or specific data tables for the advanced spectroscopic characterization and structural elucidation of this compound as requested. The necessary primary data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared/Raman spectroscopy have not been publicly reported.

While general principles of spectroscopic analysis for fluorinated aromatic compounds are well-established, an article focusing solely on this compound requires specific experimental values. For instance:

¹H, ¹³C, and ¹⁹F NMR analysis would depend on precise chemical shifts (δ) and coupling constants (J) unique to its structure. The interaction between the difluoromethyl group and the fluorine atom on the naphthalene ring would result in complex splitting patterns and through-space coupling effects that can only be determined empirically.

High-Resolution Mass Spectrometry is essential for confirming the molecular formula (C₁₁H₇F₃) by providing a highly accurate mass measurement of the molecular ion. This experimental value is currently unavailable.

Infrared and Raman Spectroscopy would identify the characteristic vibrational modes of the molecule, particularly the C-F and C-H stretching and bending frequencies, which are specific to its substitution pattern. No such experimental spectra have been published.

Without access to primary research detailing the synthesis and subsequent spectroscopic analysis of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research and publication by the scientific community are required to fill this data gap.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl 4 Fluoronaphthalene

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest literature surveys, a specific single-crystal X-ray structure for 2-(Difluoromethyl)-4-fluoronaphthalene has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging and rate-limiting step in crystallographic studies. scispace.com

However, to illustrate the type of detailed structural information that can be obtained for naphthalene (B1677914) derivatives, the crystallographic data for a related compound, N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine), is presented. mdpi.com This compound, while structurally different, provides a relevant example of a substituted naphthalene system that has been characterized by single-crystal X-ray diffraction.

Interactive Table: Crystallographic Data for a Substituted Naphthalene Derivative

ParameterValue
Empirical FormulaC24H18N4
Formula Weight362.43
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.033(3)
b (Å)17.584(5)
c (Å)11.988(4)
α (°)90
β (°)109.43(3)
γ (°)90
Volume (ų)1800.0(10)
Z4
Density (calculated) (g/cm³)1.338
Absorption Coefficient (mm⁻¹)0.082
F(000)760
Data obtained for N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) mdpi.com

The study of this analog revealed a symmetrical structure with the naphthalene core at the center, belonging to the monoclinic crystal system with the space group P21/c. mdpi.com The analysis of its crystal packing indicated that dispersion forces (H···H interactions) were the predominant factor in the arrangement of the molecules in the absence of strong hydrogen bonding. mdpi.com

For this compound, the presence of highly electronegative fluorine atoms in both the fluoro and difluoromethyl groups is expected to significantly influence its solid-state packing. Fluorinated functional groups are known to impact molecular packing and can lead to unique intermolecular interactions, such as fluorine-fluorine interactions and the formation of specific packing motifs. rsc.org The introduction of fluorine can promote conformational rigidity and reduce the energy required for desolvation, which in turn can affect the crystal lattice. acs.org

Furthermore, the difluoromethyl group, with its potential for hydrogen bonding and dipole-dipole interactions, would likely play a crucial role in the supramolecular architecture of this compound. The interplay between these interactions and the π-stacking of the naphthalene rings would ultimately determine the final crystal structure. Theoretical modeling and computational studies could provide valuable insights into the preferred conformation and packing of this molecule in the solid state. acs.org

Computational Chemistry and Theoretical Studies on 2 Difluoromethyl 4 Fluoronaphthalene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

A typical DFT study would involve geometry optimization using a functional, such as B3LYP or ωB97X-D, in conjunction with a suitable basis set, for instance, 6-31G(d,p) or a larger one for higher accuracy. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data for related compounds. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 2-(Difluoromethyl)-4-fluoronaphthalene (Illustrative)

ParameterPredicted Value
C-C (naphthalene ring)~1.37-1.43 Å
C-F (aromatic)~1.35 Å
C-C (side chain)~1.51 Å
C-F (difluoromethyl)~1.36 Å
C-H (difluoromethyl)~1.10 Å
C-C-C (naphthalene ring)~118-122°
C-C-F (aromatic)~119°
F-C-F (difluoromethyl)~106°
Note: This table is illustrative and does not represent actual calculated data.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. researchgate.net For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest.

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and are often scaled to improve agreement with experimental values. nih.gov The prediction of ¹⁹F NMR chemical shifts is especially pertinent for fluorinated compounds and can be sensitive to the computational method employed. researchgate.net

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm)
¹H (aromatic)7.5 - 8.2
¹H (difluoromethyl)6.5 - 7.0 (triplet)
¹³C (aromatic)110 - 140
¹³C (difluoromethyl)115 - 125 (triplet)
¹⁹F (aromatic)-110 to -120
¹⁹F (difluoromethyl)-125 to -135 (doublet)
Note: This table is illustrative and does not represent actual calculated data.

Investigation of Reaction Pathways and Transition States in Synthetic Methodologies

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could elucidate the reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions. For instance, if the synthesis involves a nucleophilic aromatic substitution, calculations could model the formation of the Meisenheimer complex and the subsequent departure of the leaving group.

Analysis of Substituent Effects on Reactivity and Selectivity

The electronic properties of the naphthalene (B1677914) core are significantly influenced by the presence of the electron-withdrawing fluorine atom and the difluoromethyl group. A computational analysis of substituent effects would quantify how these groups affect the reactivity and selectivity of the molecule in various reactions. For example, in electrophilic aromatic substitution, the positions most susceptible to attack could be predicted by analyzing the distribution of electron density in the naphthalene ring. Studies on related fluorinated naphthalenes have shown that fluorine substitution can significantly modulate electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) in other areas.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical for understanding a molecule's reactivity and its behavior in chemical reactions, such as cycloadditions. wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. An analysis of the FMOs of this compound would provide insights into its electronic transitions and its potential role in various chemical interactions.

Reactivity and Derivatization Studies of 2 Difluoromethyl 4 Fluoronaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The presence of two deactivating, meta-directing groups (relative to each other) on the same ring of the naphthalene system significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. The difluoromethyl group, being strongly electron-withdrawing, and the fluorine atom, which is also deactivating despite its ortho, para-directing nature through resonance, render the substituted ring less susceptible to electrophilic attack.

In the nitration of naphthalene, the alpha-position is generally favored over the beta-position due to the formation of a more stable carbocation intermediate with an intact benzene (B151609) ring in its resonance structures. youtube.com For 2-(difluoromethyl)-4-fluoronaphthalene, the positions on the unsubstituted ring (C5, C6, C7, and C8) are more likely to undergo electrophilic attack. The directing effects of the substituents on the other ring will influence the regioselectivity. The -CHF2 group at C2 and the -F at C4 would deactivate the entire molecule but would direct incoming electrophiles to the C5 and C7 positions of the other ring.

Detailed research findings on specific EAS reactions like nitration, halogenation, and Friedel-Crafts reactions on this compound are not extensively documented in the available literature. However, based on general principles of electrophilic aromatic substitution on substituted naphthalenes, a predicted reactivity order can be proposed.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C5Major ProductActivated by the C4-F and less sterically hindered.
C7Minor ProductActivated by the C2-CHF2 group.
C6, C8Minor ProductsLess activated compared to C5 and C7.
C1, C3NegligibleHighly deactivated by adjacent electron-withdrawing groups.

Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNA) by the presence of the electron-withdrawing difluoromethyl group at the C2 position. Polyfluoroarenes are known to undergo SNA reactions where a nucleophile replaces a fluorine atom. nih.gov The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups. ebyu.edu.tr

In the case of this compound, the fluorine at C4 is positioned para to the difluoromethyl group, a favorable arrangement for activating the C-F bond towards nucleophilic attack. Common nucleophiles such as alkoxides, amines, and thiolates are expected to displace the fluoride (B91410) ion. The reaction likely proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the substituents.

Transformations of the Difluoromethyl Group (e.g., Conversion to Other Fluorinated Motifs)

The difluoromethyl group is a versatile functional handle that can be transformed into other valuable moieties. One common transformation is its conversion to a carbonyl group. This can be achieved under strong acidic conditions, where the C-F bonds are hydrolyzed. nih.govrsc.org The hydrolysis of a difluoromethyl group proceeds through the formation of a difluorobenzylic carbocation, which is then attacked by water or other nucleophiles present in the reaction medium.

Another potential transformation is the deprotonation of the difluoromethyl group to generate a difluoromethyl anion, which can then react with various electrophiles. acs.org This approach allows for the construction of new carbon-carbon bonds at the difluoromethylated position.

Furthermore, recent advancements in photoredox catalysis have enabled the hydrodefluorination of trifluoromethylarenes to difluoromethylarenes. acs.org While this is the reverse of a potential derivatization, the principles could be adapted for further transformations of the difluoromethyl group.

Functionalization of the Fluorine Atom at the 4-Position

Direct functionalization of the C-F bond at the 4-position, other than through nucleophilic aromatic substitution, is a challenging transformation due to the high strength of the C-F bond. baranlab.org However, advancements in catalysis have provided methods for C-F bond activation. nih.govrsc.org These methods often involve transition metal catalysts or photoredox catalysis to cleave the C-F bond and generate a reactive intermediate that can be trapped by a suitable coupling partner.

While specific examples for this compound are scarce, the general strategies developed for C-F functionalization of polyfluoroarenes could potentially be applied. These include reductive cleavage and cross-coupling reactions.

Radical Reactions Involving the Naphthalene Core and Fluorinated Substituents

The naphthalene core and the fluorinated substituents can participate in radical reactions. The generation of radical intermediates can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or single-electron transfer processes. ccspublishing.org.cnmdpi.com

The difluoromethyl group can be a source of difluoromethyl radicals (•CHF2) under certain conditions. jlu.edu.cn These radicals can then add to unsaturated systems or participate in other radical-mediated transformations. Radical C-H difluoromethylation of heteroarenes has been achieved using visible light photoredox catalysis, demonstrating the synthetic utility of difluoromethyl radicals. mdpi.com

The naphthalene ring itself can undergo radical substitution reactions. For instance, the reaction of octafluoronaphthalene (B166452) with methyl radicals results in the substitution of fluorine atoms. fluorine1.ru Similar reactivity could be anticipated for this compound, with the regioselectivity being influenced by the electronic effects of the substituents.

Regioselectivity and Stereoselectivity in Further Transformations

The regioselectivity of further transformations on this compound is primarily governed by the electronic and steric effects of the existing substituents.

Electrophilic Reactions: As discussed in section 6.1, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions of the unsubstituted ring.

Nucleophilic Reactions: Nucleophilic attack will be highly regioselective for the C4 position, leading to the displacement of the fluorine atom.

Radical Reactions: The regioselectivity of radical reactions is more complex and depends on the nature of the radical and the reaction conditions. For radical addition to the naphthalene core, the positions with the highest spin density in the corresponding radical cation or anion will be the most reactive.

Stereoselectivity becomes a factor when a new chiral center is introduced during a reaction. For example, in the nucleophilic addition to a carbonyl group derived from the difluoromethyl group, the stereochemical outcome will depend on the reaction conditions and the nature of the nucleophile and any chiral auxiliaries used. Similarly, in radical addition reactions, diastereoselectivity can be influenced by the steric hindrance of the substituents on the naphthalene ring.

Synthetic Utility of 2 Difluoromethyl 4 Fluoronaphthalene As a Building Block

Precursor for the Synthesis of Novel Fluorinated Naphthalene (B1677914) Derivatives

While specific documented syntheses using 2-(Difluoromethyl)-4-fluoronaphthalene as a starting material are not extensively reported in the literature, its structure presents clear potential for generating a variety of novel fluorinated naphthalene derivatives. The reactivity of the naphthalene core can be exploited through reactions such as electrophilic aromatic substitution, although the presence of two electron-withdrawing groups—the fluoro and difluoromethyl substituents—will significantly influence the outcome. These groups deactivate the aromatic system towards electrophiles and will direct incoming substituents to specific positions based on resonance and inductive effects.

Further derivatization could also be achieved through nucleophilic aromatic substitution, particularly targeting the fluorine atom at the C-4 position, or through metal-catalyzed cross-coupling reactions if an additional functional handle, such as a bromine or iodine atom, were introduced onto the ring. A general method for preparing fluorinated naphthalene derivatives involves a two-step process starting from fluorobromo-substituted alkenes, which undergo a Sonogashira reaction followed by base-catalyzed cyclization. chemistryviews.org This highlights the general interest in synthetic routes to access complex fluorinated polycyclic aromatic systems. chemistryviews.org

Integration into Larger Molecular Architectures

The concept of using well-defined molecular units, or building blocks, is fundamental to constructing complex supramolecular structures and functional materials. nih.govacs.org Fluorinated compounds are particularly valuable as building blocks because they can introduce desirable properties such as enhanced thermal stability and modified lipophilicity. acs.org

This compound is an attractive candidate for a building block to be integrated into larger molecular architectures. The rigid naphthalene core provides a defined geometry, while the fluorine substituents offer specific interaction points and property modulation. For this compound to be used in common "bottom-up" synthetic strategies, such as those involving palladium-catalyzed cross-coupling reactions, it would typically first require functionalization to introduce a reactive group (e.g., boronic acid, halide, or triflate). Once functionalized, this fluorinated naphthalene motif could be incorporated into a wide range of larger systems, including active pharmaceutical ingredients, organic light-emitting diode (OLED) materials, or the side chains of specialty polymers. The development of deep generative models for molecular design that utilize retrosynthetically prepared chemical building blocks underscores the importance of having a diverse library of such foundational units to create novel molecules with targeted properties. acs.org

Role in the Development of Advanced Fluorinated Organic Compounds for Materials Science

The introduction of fluorine is a well-established strategy in materials science to fine-tune the properties of organic compounds for specific applications, including liquid crystals and fluoropolymers. acs.org Although direct applications of this compound in these areas are not specifically documented, its structural features make it a relevant and promising candidate for such research.

In the field of liquid crystals, the incorporation of fluorine atoms can significantly alter key parameters such as melting point, clearing point, viscosity, dielectric anisotropy, and birefringence. The polarity introduced by the C-F bonds, combined with the steric bulk of the difluoromethyl group, would be expected to influence the intermolecular interactions that govern the formation and stability of mesophases.

For fluoropolymers, aromatic fluorinated monomers are used to create materials with high thermal stability, chemical resistance, and specific optical properties. Polytetrafluoroethylene (PTFE), or Teflon, is a classic example of a fluoropolymer, though it is aliphatic. acs.org Aromatic-based fluoropolymers are a more specialized class. If appropriately functionalized to enable polymerization, this compound could serve as a monomer to produce polymers with a high refractive index, low surface energy, and enhanced stability, suitable for applications in advanced coatings, optical films, or high-performance composites.

Exploration as a Scaffold for Probing Molecular Interactions

The unique electronic nature of the difluoromethyl group and the aromatic fluorine atom makes this compound an excellent scaffold for studying and exploiting subtle molecular interactions that are critical in drug design and material science.

Hydrogen Bonding

Traditionally, C-H bonds are not considered significant hydrogen bond donors due to their low polarity. chemistryviews.org However, the highly electronegative fluorine atoms in a difluoromethyl (CHF2) group polarize the adjacent C-H bond, enabling it to act as a weak but significant hydrogen bond donor. chemistryviews.orgbohrium.comnih.gov This interaction, often denoted as a C–F₂H···O or C–F₂H···N hydrogen bond, is a subject of growing interest. bohrium.comnih.gov The CHF2 group is considered a "lipophilic hydrogen bond donor," acting as a potential bioisostere for more traditional polar groups like hydroxyl (OH), thiol (SH), or amine (NH) groups. bohrium.comresearchgate.neth1.co

Studies comparing the hydrogen bonding capabilities of the CHF2 group to an OH group have found that while the interaction is weaker, it is still substantial. For example, the calculated bonding energy for a dimer stabilized by a CF₂H···O interaction was -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for a corresponding OH···O interaction. chemistryviews.org The hydrogen bond acidity of the CHF2 group is similar to that of thiophenol or aniline (B41778) but weaker than that of a hydroxyl group. nih.govbohrium.comh1.co The ability of the CHF2 group in this compound to engage in these interactions makes it a valuable tool for designing molecules that can form specific, stabilizing contacts within a protein binding site. beilstein-journals.orgnih.gov

Table 1: Characteristics of the Difluoromethyl (CHF₂) Group as a Hydrogen Bond Donor

Property Description Source(s)
Interaction Type Acts as a weak hydrogen bond donor (C–F₂H···Acceptor). bohrium.com, nih.gov
Bioisosterism Considered a lipophilic bioisostere of OH, SH, and NH groups. bohrium.com, researchgate.net
Bond Energy Calculated CF₂H···O interaction energy of approximately -3.1 kcal/mol. chemistryviews.org
Acidity Comparison H-bond acidity is comparable to thiophenol and aniline, but less than hydroxyl. bohrium.com, h1.co, nih.gov

| Geometry | Forms intermolecular bonds with typical H···O distances around 2.4 Å. | bohrium.com, nih.gov |

Lipophilicity Modulation

Lipophilicity, often quantified as the partition coefficient (logP), is a critical parameter in drug discovery that influences absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com Fluorination is a primary strategy for modulating lipophilicity. bohrium.com The effect of a difluoromethyl group on lipophilicity can be counterintuitive. While fluorine is highly electronegative, the replacement of a methyl (CH₃) group with a difluoromethyl (CHF₂) group does not always lead to a dramatic increase in lipophilicity. Experimental studies have shown that the change in logP (ΔlogP) upon this substitution can range from slightly decreasing to moderately increasing, typically spanning from -0.1 to +0.4. nih.govacs.orgbohrium.comresearchgate.net

This subtle and context-dependent modulation allows for fine-tuning of a molecule's properties. The this compound scaffold provides two sources of fluorine-based lipophilicity modification: the C-4 aryl fluoride (B91410) and the C-2 difluoromethyl group. This allows for nuanced control over the molecule's ability to partition between aqueous and lipid environments, a key factor in designing compounds that can effectively cross cell membranes. bohrium.com

Table 2: Impact of Difluoromethyl Group on Lipophilicity | Substitution | Change in logP (ΔlogP) | Observation | Source(s) | | :--- | :--- | :--- | :--- | | CH₃ → CHF₂ | -0.1 to +0.4 | The effect is variable and depends on the molecular context. | bohrium.com, researchgate.net, acs.org, nih.gov | | General Effect | Considered a "lipophilicity enhancing group," but the effect is modest. | bohrium.com, researchgate.net | | Mechanism | Alters polarity and hydrogen bonding potential, affecting partitioning. | bohrium.com |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of "green" chemistry has spurred significant efforts to develop synthetic methods that are not only efficient but also environmentally benign and economical. Traditional fluorination and difluoromethylation methods often rely on harsh reagents, produce significant waste, and require multiple steps. Future research is increasingly focused on overcoming these limitations.

One promising avenue is the use of more benign and abundant sources for the difluoromethyl group. Fluoroform (CHF₃), a readily available and inexpensive industrial byproduct, is an ideal candidate for atom-economical difluoromethylation reactions. rsc.org However, its low reactivity presents a challenge. Recent advancements in continuous flow protocols have shown success in the direct Cα-difluoromethylation of protected α-amino acids using fluoroform, highlighting a potential pathway for its broader application. rsc.org Adapting such technologies for the synthesis of aryl-CF₂H compounds like 2-(difluoromethyl)-4-fluoronaphthalene could represent a significant leap in sustainability.

Another strategy involves the construction of the fluorinated naphthalene (B1677914) ring system itself, rather than adding the fluorine groups to a pre-existing ring. Research has demonstrated the synthesis of difluoromethylated naphthalenes through the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. rsc.org This ring-construction approach offers regioselective C-C bond formation to build the six-membered carbocycle, providing a novel and potentially more efficient route to these valuable compounds. rsc.org

Future developments will likely focus on:

Catalyst Optimization: Designing more efficient and recyclable catalysts for difluoromethylation reactions.

Alternative Reagents: Exploring novel, non-ozone-depleting difluoromethylating agents that are stable, safe to handle, and can be generated from inexpensive starting materials. rsc.orgsioc.ac.cn

Flow Chemistry: Expanding the use of continuous flow reactors to enable safer handling of reactive intermediates and improve reaction efficiency and scalability. rsc.org

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents.

Chemo- and Regioselective Late-Stage Difluoromethylation of Complex Naphthalene Systems

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct modification of complex molecules in the final stages of a synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. For complex molecules based on the naphthalene scaffold, achieving precise chemo- and regioselectivity in difluoromethylation is a significant challenge.

The naphthalene core possesses multiple positions susceptible to reaction, and the presence of other functional groups can lead to undesired side reactions. Current research aims to develop methods that can predictably install a CF₂H group at a specific position on a complex naphthalene derivative. nih.gov

Key emerging strategies include:

Directed C-H Activation: Utilizing directing groups to guide a metal catalyst to a specific C-H bond on the naphthalene ring for functionalization. nih.gov This strategy has been successfully applied for various transformations on 1-substituted naphthalenes and holds promise for difluoromethylation.

Photoredox Catalysis: Visible light photocatalysis has emerged as a mild and effective method for generating radicals, including the difluoromethyl radical, under gentle conditions. mdpi.com These methods have been used for the difluoromethylation of various aromatic compounds and can offer unique selectivity profiles compared to traditional methods. mdpi.com

Novel Reagent Design: The development of new difluoromethylation reagents with unique reactivity profiles is crucial. For instance, reagents that can distinguish between different electronic environments on the naphthalene ring or that are compatible with a wide range of functional groups are highly sought after. rsc.orgresearchgate.net

The table below summarizes selected recent advances in late-stage difluoromethylation applicable to aromatic systems.

MethodReagent/CatalystSubstrate TypeKey Advantage
Photoredox Catalysis Eosin Y / NaSO₂CF₂HCoumarinsMild conditions, visible light irradiation. mdpi.com
Copper-Catalyzed Cross-Coupling Cu catalyst / Zn(CF₂H)₂Alkyl IodidesEngages unactivated alkyl halides at room temperature via aryl radical activation. nih.gov
Palladium-Catalyzed Cross-Coupling Pd catalyst / LAu(CF₂H)Aryl IodidesUses gold(I) complexes as "CF₂H transmetalation shuttles". acs.org
Radical C-H Difluoromethylation Photoredox FlowN-HeteroarenesEnables direct C-H functionalization in a continuous flow setup for radiolabeling. nih.gov

Future work will focus on expanding the substrate scope of these methods to include highly functionalized and sterically hindered naphthalene systems, ultimately providing chemists with a robust toolbox for the late-stage synthesis of compounds like this compound derivatives.

Advanced Understanding of Fluorine Effects on Molecular Interactions

The influence of fluorine on a molecule's properties extends far beyond simple steric and electronic effects. An advanced understanding of how fluorine, both as a single substituent and within a group like CF₂H, mediates noncovalent interactions is critical for the rational design of new materials and therapeutics.

Traditionally, organic fluorine was considered a poor hydrogen bond acceptor. researchgate.netresearchgate.net However, recent computational and experimental studies are challenging this view, indicating that interactions such as C-H···F hydrogen bonds can play a significant role in determining crystal packing and molecular conformation. researchgate.netresearchgate.net The CF₂H group is particularly interesting as its hydrogen atom can act as a hydrogen bond donor, a property that influences its interaction with biological targets like proteins.

Emerging research in this area includes:

Quantum Mechanical Simulations: High-level calculations are being used to dissect the nature and strength of various fluorine-mediated interactions. researchgate.net A surprising recent discovery is the possibility of quantum tunneling for the relatively heavy fluorine atom, a phenomenon previously thought to be exclusive to lighter elements like hydrogen. chemistryviews.org This finding could reshape the understanding of molecular stability and dynamics in fluorinated systems.

Solid-State Analysis: Detailed analysis of crystal structures provides empirical evidence for the role of fluorine in molecular self-assembly. mdpi.com Studies on fluorinated naphthalene diimides, for example, show how subtle changes in fluorinated side chains can lead to different crystal polymorphs with distinct electronic properties. mdpi.com

Advanced Spectroscopy: Techniques like cryogenic infrared spectroscopy are being used to probe the subtle vibrational shifts associated with weak intermolecular interactions involving fluorine, providing direct experimental evidence of their existence and strength. chemistryviews.org

A deeper comprehension of these interactions will enable the fine-tuning of properties such as solubility, membrane permeability, and binding affinity, guiding the design of more effective molecules based on the this compound scaffold.

Integration of Machine Learning and Artificial Intelligence in Fluorine Chemistry Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. acs.orgresearchgate.net For fluorine chemistry, which often involves complex reactions and non-intuitive structure-property relationships, AI and machine learning (ML) offer powerful tools to accelerate discovery and innovation. arxiv.orgmdpi.com

Future applications in the context of this compound and related compounds include:

Predictive Modeling: ML models can be trained on large datasets of experimental and computational data to predict the properties of novel fluorinated molecules before they are synthesized. arxiv.org This includes predicting reactivity, solubility, and biological activity, thereby prioritizing the most promising candidates for synthesis.

Reaction Optimization: AI algorithms can analyze vast parameter spaces (e.g., catalyst, solvent, temperature, stoichiometry) to rapidly identify the optimal conditions for complex reactions like regioselective difluoromethylation, saving significant time and resources compared to traditional experimental screening. researchgate.net

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to target molecules. By learning from the vast body of published chemical reactions, these tools can suggest pathways that a human chemist might overlook, including more sustainable or atom-economical options. mdpi.com

Catalyst and Reagent Design: ML can be used to design new catalysts and reagents with desired properties. mdpi.com For example, an algorithm could be tasked with designing a difluoromethylation reagent that is highly selective for a specific position on the naphthalene core while being compatible with other sensitive functional groups.

The table below outlines potential applications of different ML models in the context of fluorine chemistry.

Machine Learning ModelApplication in Fluorine ChemistryPotential Impact
Regression Models Predicting reaction yields, predicting molecular properties (e.g., lipophilicity, binding affinity).Accelerate optimization, enable virtual screening. mdpi.com
Classification Models Classifying reaction outcomes (success/failure), predicting regioselectivity.Improve synthetic success rates, guide reaction design. mdpi.com
Reinforcement Learning Automated synthesis planning, controlling robotic chemistry platforms.Discover novel synthetic routes, enable autonomous experimentation. mdpi.com
Deep Learning / Neural Networks Designing novel catalysts, interpreting complex spectral data, predicting quantum mechanical properties.Drive innovation in materials and catalyst discovery, enhance analytical capabilities. acs.org

The integration of AI and ML is poised to revolutionize the design, synthesis, and understanding of fluorinated molecules, enabling researchers to navigate the complexities of fluorine chemistry with unprecedented speed and precision. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethyl)-4-fluoronaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves difluoromethylation of fluorinated naphthalene precursors. A common approach uses difluorocarbene precursors (e.g., sodium chlorodifluoroacetate) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF. For example, a nucleophilic substitution reaction on 4-fluoronaphthalene derivatives with difluoromethyl halides can introduce the -CF2_2H group. Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometry of the fluorinating agent critically affect yield and byproduct formation. Purification often involves column chromatography or recrystallization .

Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?

  • Methodological Answer :
  • LogP (Partition Coefficient) : Measure via shake-flask method using octanol/water phases, validated by HPLC retention time correlation.
  • Solubility : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy or gravimetric analysis.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
    These properties are crucial for optimizing bioavailability in pharmacological studies .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm substitution patterns and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : To resolve stereoelectronic effects of fluorine substituents on molecular conformation .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The difluoromethyl group (-CF2_2H) acts as a weak electron-withdrawing group, while the 4-fluoro substituent enhances aromatic electrophilicity. This combination facilitates Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis. Optimize ligand choice (e.g., SPhos) and base (K2_2CO3_3) to minimize defluorination side reactions. Computational studies (DFT) can predict regioselectivity in coupling reactions .

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how should assays control for fluorinated compound artifacts?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with fluorogenic substrates. Include controls for non-specific binding (e.g., bovine serum albumin).
  • Cellular Toxicity : Test in HEK293 or HepG2 cells with MTT assays; pre-treat cells with glutathione to mitigate reactive metabolite interference.
  • Artifact Mitigation : Validate results with fluorine-free analogs to isolate electronic vs. steric effects .

Q. How can computational modeling predict the metabolic pathways and pharmacokinetics of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding to metabolic enzymes (e.g., CYP3A4).
  • ADME Prediction : Apply software like SwissADME to estimate permeability (Caco-2 model), hepatic extraction ratio, and plasma protein binding.
  • Metabolite Identification : Simulate phase I/II metabolism with BioTransformer 3.0, prioritizing defluorination and hydroxylation pathways .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated naphthalene derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate studies using benchmark dose modeling (BMD) to account for non-linear effects.
  • Species-Specific Metabolism : Compare hepatic microsome assays across species (e.g., human vs. rodent) to identify metabolic disparities.
  • Oxidative Stress Biomarkers : Measure glutathione depletion and lipid peroxidation in parallel with cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.